N-(2,2-dimethoxyethyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide
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Overview
Description
“N-(2,2-dimethoxyethyl)-N’-(3-fluoro-4-methylphenyl)ethanediamide” is a synthetic organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of this compound includes a 2,2-dimethoxyethyl group and a 3-fluoro-4-methylphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-dimethoxyethyl)-N’-(3-fluoro-4-methylphenyl)ethanediamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethoxyethanol and 3-fluoro-4-methylaniline.
Formation of Intermediates: The starting materials undergo a series of reactions to form intermediates. For example, 2,2-dimethoxyethanol may be converted to 2,2-dimethoxyethylamine through a reductive amination process.
Coupling Reaction: The intermediates are then coupled together using a coupling reagent, such as carbodiimide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of “N-(2,2-dimethoxyethyl)-N’-(3-fluoro-4-methylphenyl)ethanediamide” may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N-(2,2-dimethoxyethyl)-N’-(3-fluoro-4-methylphenyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2,2-dimethoxyethyl)-N’-(3-fluoro-4-methylphenyl)ethanediamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-N’-(4-fluorophenyl)ethanediamide
- N-(2,2-dimethoxyethyl)-N’-(3-chloro-4-methylphenyl)ethanediamide
- N-(2,2-dimethoxyethyl)-N’-(3-fluoro-4-ethylphenyl)ethanediamide
Uniqueness
“N-(2,2-dimethoxyethyl)-N’-(3-fluoro-4-methylphenyl)ethanediamide” is unique due to the specific combination of its functional groups. The presence of the 3-fluoro-4-methylphenyl group may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4/c1-8-4-5-9(6-10(8)14)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPZECHRBUPVOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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